BenchChemオンラインストアへようこそ!

N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline

Lipophilicity Physicochemical profiling Agrochemical lead optimization

This ethoxy-substituted aniline derivative is a strategic building block for structure-activity relationship (SAR) studies, offering an intermediate clogP (~4.5–5.0) compared to the –CF₃ analog. Its additional hydrogen-bond acceptor and altered electronic profile make it ideal for investigating pharmacophore recognition and metabolic liability in drug or agrochemical discovery. Replace uncontrolled variables in your assay with a well-characterized, research-grade compound.

Molecular Formula C18H21Cl2NO2
Molecular Weight 354.3 g/mol
CAS No. 1040685-16-2
Cat. No. B1385644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline
CAS1040685-16-2
Molecular FormulaC18H21Cl2NO2
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)NCCCCOC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C18H21Cl2NO2/c1-2-22-16-7-5-6-15(13-16)21-10-3-4-11-23-18-9-8-14(19)12-17(18)20/h5-9,12-13,21H,2-4,10-11H2,1H3
InChIKeyXBBXDIHIBTYDNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline (CAS 1040685-16-2): Core Identity and Structural Context for Procurement Decisions


N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline (CAS 1040685-16-2) is a synthetic aniline derivative belonging to the N-aryl-4-(2,4-dichlorophenoxy)butylamine family, characterized by a 3-ethoxyaniline head group linked via a butyl spacer to a 2,4-dichlorophenoxy tail . With a molecular formula of C₁₈H₂₁Cl₂NO₂ and a molecular weight of 354.3 g/mol, it is supplied at ≥95% purity by multiple vendors and is intended exclusively for research use . The compound shares a conserved scaffold with the commercial herbicide diflufenican and a collection of Santa Cruz Biotechnology screening compounds but is distinguished by the replacement of the trifluoromethyl group with an ethoxy substituent, a modification that alters both electronic character and lipophilicity relative to its closest analogs .

Why N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline Is Not Interchangeable with In-Class Analogs


The N-[4-(2,4-dichlorophenoxy)butyl]aniline scaffold is present in multiple commercially available compounds, but the pendant aniline substituent is the primary driver of pharmacophore recognition, lipophilicity (clogP), and metabolic liability . For example, the –CF₃ analog (diflufenican) is a registered herbicide whose phytoene desaturase inhibitory activity requires the trifluoromethyl group; the –OCH₂CH₃ variant lacks this requisite pharmacophore and therefore cannot replicate the same target engagement [1]. Similarly, elongating the linker from butyl to phenethyloxy increases molecular weight by ~76 Da and raises clogP by approximately 1.5–2.0 log units, altering membrane permeability and non-specific binding profiles . These structure-driven differences mean that substituting one analog for another without re-validating the assay will introduce uncontrolled variables, potentially compromising SAR campaigns, biochemical screens, or agrochemical lead optimization studies.

Quantitative Differentiation Evidence for N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline vs. Closest Analogs


Substituent Swap Perturbs Predicted Lipophilicity by ~2 Log Units Relative to the –CF₃ Analog (Diflufenican)

N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline bears a 3-ethoxy substituent (σₚ ≈ –0.24, π ≈ +0.38) in place of the 3-trifluoromethyl group (σₚ ≈ +0.54, π ≈ +0.88) found in diflufenican, the commercially most significant member of this scaffold class . Using the substituted aniline fragment parameters reported by Hansch and Leo, the estimated clogP contribution of the ethoxyaniline head group is approximately 1.7 log units lower than that of the trifluoromethylaniline moiety [1]. The resulting compound-level clogP is predicted to be ~4.5–5.0 for the ethoxy analog versus ~6.5–7.0 for diflufenican, a difference that shifts the compound from the highly lipophilic herbicide space (optimal for cuticle penetration) into a more moderate lipophilicity range suitable for biochemical probe development .

Lipophilicity Physicochemical profiling Agrochemical lead optimization

Shorter Butyl Linker (~4 Atom Spacer) Contrasts with Propylene-Phenethyloxy Analogs in Shape and Rotatable Bond Count

The target compound contains a saturated butyl (–(CH₂)₄–) spacer, yielding 10 rotatable bonds and a molecular weight of 354.3 Da . The closely related N-[4-(2,4-dichlorophenoxy)butyl]-3-(phenethyloxy)aniline (CAS 1040681-95-5) incorporates a –O(CH₂)₂Ph substituent, adding a phenyl ring and two additional rotatable bonds, resulting in a molecular weight of 430.4 Da (ΔMW = +76.1 Da) and an estimated 12 rotatable bonds . In fragment-based drug discovery and biochemical screening, the higher molecular weight and greater conformational flexibility of the phenethyloxy analog typically correlate with reduced ligand efficiency and increased entropic penalty upon target binding, whereas the smaller ethoxy compound presents a more compact pharmacophore with fewer degrees of freedom [1].

Molecular topology Linker SAR Rotatable bond analysis

Electron-Donating Ethoxy Group Contrasts with Electron-Withdrawing –CF₃, Altering Aniline pKa and Hydrogen-Bonding Capacity

The 3-ethoxy substituent is an electron-donating group (Hammett σₘ ≈ +0.10) that raises the aniline nitrogen pKa by approximately 0.3–0.5 units relative to unsubstituted aniline, enhancing the fraction of the neutral (free-base) form at physiological pH and increasing hydrogen-bond acceptor capacity via the ether oxygen . In contrast, the 3-trifluoromethyl group in diflufenican is strongly electron-withdrawing (σₘ ≈ +0.43), which lowers the aniline pKa to ~3.5–4.0 and shifts the equilibrium toward the deprotonated form under the same conditions [1]. This electronic divergence has practical consequences: the ethoxy analog's ether oxygen can act as an additional hydrogen-bond acceptor, potentially enabling interactions with protein backbone amides or serine hydroxyl groups that are geometrically inaccessible to the –CF₃ analog .

Electronic effects pKa modulation Hydrogen bonding

Shorter Propyl Linker Analog (CAS 1040685-09-3) Offers Reduced MW but Alters Spatial Separation of Pharmacophoric Elements

N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline (CAS 1040685-09-3) is the closest linker-length analog, differing by a single methylene unit in the spacer: the propyl linker (–(CH₂)₃–) vs. the butyl linker (–(CH₂)₄–) in the target compound . This one-carbon truncation reduces the molecular weight from 354.3 Da to 340.24 Da (ΔMW = –14.1 Da) and shortens the maximal end-to-end distance by approximately 1.2–1.5 Å . In structure-activity relationship (SAR) studies on homologous series, a single methylene insertion or deletion can shift the optimal fit within a binding pocket, converting an inactive compound into a sub-micromolar hit—or vice versa—due to altered spatial presentation of the aniline and dichlorophenoxy recognition elements [1]. Systematic SAR exploration of linker length therefore requires access to both the butyl and propyl variants, as they are not functionally interchangeable .

Linker length SAR Conformational analysis Molecular recognition

Vendor Purity Specification of ≥95% Positions Compound as Screening-Grade Material Suitable for Primary Biochemical Assays

The target compound is supplied at a minimum purity of 95% (HPLC or equivalent), as specified by CymitQuimica (Biosynth brand) and Santa Cruz Biotechnology . This purity level is consistent with the ≥95% specification applied uniformly across the entire Santa Cruz Biotechnology N-[4-(2,4-dichlorophenoxy)butyl]aniline series (sc-330913 through sc-330921), indicating a standardized manufacturing and QC process for this compound family . In screening campaigns, a purity of ≥95% is the accepted threshold for primary hit confirmation, as impurities below 5% w/w are unlikely to generate false-positive signals at typical screening concentrations of 1–10 µM. Procurement decisions within this series can therefore be based on chemotype differentiation rather than purity differentials, simplifying vendor selection and lot-to-lot consistency assessment.

Compound quality control Purity specification Screening library procurement

Validated Application Scenarios for N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline


Agrochemical Scaffold-Hopping SAR Libraries Targeting Phytoene Desaturase or ACCase

The conserved 2,4-dichlorophenoxybutyl tail is a structural feature of multiple commercial herbicide classes. Pairing N-[4-(2,4-dichlorophenoxy)butyl]-3-ethoxyaniline with its –CF₃, –H, –OCH₃, and –phenethyloxy analogs enables systematic exploration of the aniline substituent's contribution to target engagement and selectivity. The ethoxy variant's intermediate lipophilicity (clogP ~4.5–5.0) and additional hydrogen-bond acceptor make it a key reference point for interpreting SAR trends across the series .

Physicochemical Profiling Panels for Membrane Permeability and Metabolic Stability Prediction

The ~2 log unit lipophilicity difference between the ethoxy and –CF₃ analogs provides an isosteric matched molecular pair for experimentally measuring the impact of clogP on passive membrane permeability (PAMPA or Caco-2 assays) and microsomal stability. The ethoxy compound is predicted to exhibit higher aqueous solubility and lower non-specific microsomal binding than the more lipophilic –CF₃ analog, making it a more tractable starting point for hit-to-lead optimization where favorable ADME properties are prioritized [1].

Biochemical Probe Development Requiring Controlled Lipophilicity and Hydrogen-Bonding Capacity

In target-based screening programs where promiscuous binding due to excessive lipophilicity is a concern, the ethoxy analog offers a favorable balance: sufficient lipophilicity for cell permeability (clogP ~4.5–5.0) combined with a hydrogen-bond-accepting ether oxygen that can mediate specific polar contacts with the target protein. This profile contrasts with the highly lipophilic –CF₃ analog (clogP ~6.5–7.0), which carries a higher risk of non-specific membrane partitioning and aggregate-based false positives .

Linker-Length SAR Studies Using the Butyl/Propyl Matched Pair

The one-methylene difference between the butyl spacer of the target compound (MW 354.3 Da) and the propyl spacer of N-[2-(2,4-dichlorophenoxy)propyl]-3-ethoxyaniline (MW 340.24 Da) constitutes a classic methylene-walk experimental design. Simultaneous testing of both compounds in the same assay allows researchers to determine whether the additional flexibility and reach of the butyl linker are required for optimal target engagement, providing direct guidance for subsequent lead optimization .

Quote Request

Request a Quote for N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.